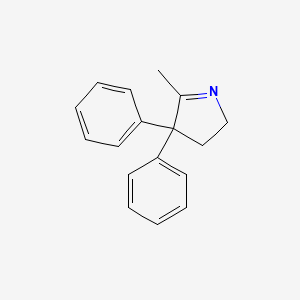
1-Pyrroline, 3,3-diphenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrroline, 3,3-diphenyl-2-methyl- is a heterocyclic organic compound that belongs to the pyrroline family This compound is characterized by a five-membered ring containing nitrogen, with two phenyl groups and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrroline, 3,3-diphenyl-2-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-diphenylpropionitrile with methylamine under acidic conditions, followed by cyclization to form the pyrroline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-Pyrroline, 3,3-diphenyl-2-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Pyrroline, 3,3-diphenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include pyrrole derivatives, pyrrolidine derivatives, and substituted phenyl compounds .
Scientific Research Applications
1-Pyrroline, 3,3-diphenyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Pyrroline, 3,3-diphenyl-2-methyl- exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrroline ring can act as a nucleophile, participating in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: Similar in structure but with an ethyl group instead of a methyl group.
3,3-Diphenyl-2-ethyl-1-pyrroline: Another closely related compound with an ethyl group at the 2-position
Uniqueness
1-Pyrroline, 3,3-diphenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups and a methyl group on the pyrroline ring makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
102280-81-9 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-methyl-4,4-diphenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C17H17N/c1-14-17(12-13-18-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
JGRXALKJOPBJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


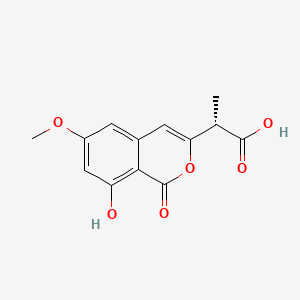
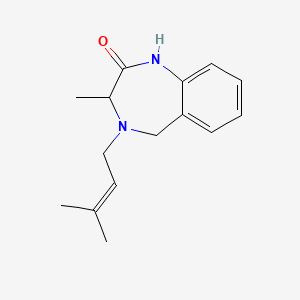
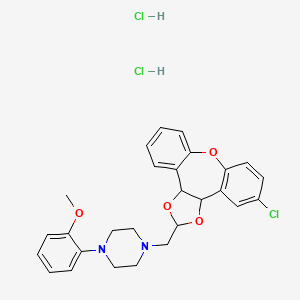

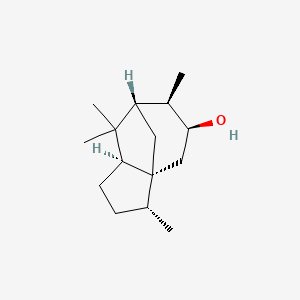


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)

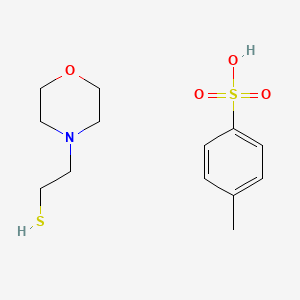

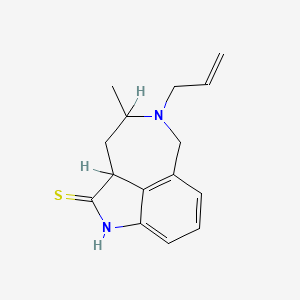
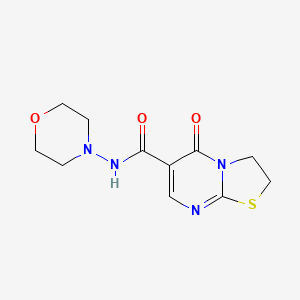
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
